molecular formula C10H16N2O3 B098893 Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 17994-57-9

Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B098893
CAS RN: 17994-57-9
M. Wt: 212.25 g/mol
InChI Key: WNJZVDBFAHAQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as EEMOT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEMOT belongs to the family of pyrimidine derivatives and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood. However, it has been proposed that Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its biological activity through the inhibition of certain enzymes and receptors. For example, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to inhibit the proliferation of cancer cells by targeting certain receptors.

Biochemical And Physiological Effects

Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated that Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can reduce the severity of inflammation and improve glucose tolerance in diabetic animals.

Advantages And Limitations For Lab Experiments

One of the major advantages of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its ease of synthesis. Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized using simple and inexpensive reagents, making it an attractive compound for laboratory experiments. Another advantage of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its broad spectrum of biological activity, which makes it a potential lead compound for the development of new drugs. However, one of the limitations of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. One direction is to investigate the structure-activity relationship of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its analogs to identify more potent and selective compounds. Another direction is to evaluate the pharmacokinetics and pharmacodynamics of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in vivo to determine its suitability as a drug candidate. Additionally, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be used as a building block for the synthesis of new materials with potential applications in nanotechnology and biotechnology.

Synthesis Methods

Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized using various methods, including the Biginelli reaction, Hantzsch reaction, and the Gewald reaction. The Biginelli reaction involves the condensation of ethyl acetoacetate, an aldehyde, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a cyanoacetic acid, and elemental sulfur in the presence of a catalyst. Among these methods, the Biginelli reaction is the most commonly used method for the synthesis of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Scientific Research Applications

Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its anti-inflammatory, anti-tumor, and anti-diabetic activities. In drug discovery, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been used as a lead compound for the development of novel drugs. In material science, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential applications in the synthesis of new materials.

properties

CAS RN

17994-57-9

Product Name

Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 4-ethyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-4-7-8(9(13)15-5-2)6(3)11-10(14)12-7/h7H,4-5H2,1-3H3,(H2,11,12,14)

InChI Key

WNJZVDBFAHAQGE-UHFFFAOYSA-N

SMILES

CCC1C(=C(NC(=O)N1)C)C(=O)OCC

Canonical SMILES

CCC1C(=C(NC(=O)N1)C)C(=O)OCC

synonyms

ETHYL 4-ETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.